molecular formula C9H7NO2S2 B13191583 4-Methyl-5-(thiophen-2-YL)-1,3-thiazole-2-carboxylic acid

4-Methyl-5-(thiophen-2-YL)-1,3-thiazole-2-carboxylic acid

Cat. No.: B13191583
M. Wt: 225.3 g/mol
InChI Key: HRNNOKALLFEXIW-UHFFFAOYSA-N
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Description

4-Methyl-5-(thiophen-2-YL)-1,3-thiazole-2-carboxylic acid is a heterocyclic compound that contains both a thiophene and a thiazole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs . The presence of sulfur and nitrogen atoms in the rings contributes to the compound’s unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(thiophen-2-YL)-1,3-thiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene-2-carboxylic acid with thioamide derivatives in the presence of a cyclizing agent . The reaction conditions often include heating and the use of solvents such as acetic acid or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(thiophen-2-YL)-1,3-thiazole-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-Methyl-5-(thiophen-2-YL)-1,3-thiazole-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-5-(thiophen-2-YL)-1,3-thiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-5-(thiophen-2-YL)-1,3-thiazole-2-carboxylic acid is unique due to its combined thiophene and thiazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H7NO2S2

Molecular Weight

225.3 g/mol

IUPAC Name

4-methyl-5-thiophen-2-yl-1,3-thiazole-2-carboxylic acid

InChI

InChI=1S/C9H7NO2S2/c1-5-7(6-3-2-4-13-6)14-8(10-5)9(11)12/h2-4H,1H3,(H,11,12)

InChI Key

HRNNOKALLFEXIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C(=O)O)C2=CC=CS2

Origin of Product

United States

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